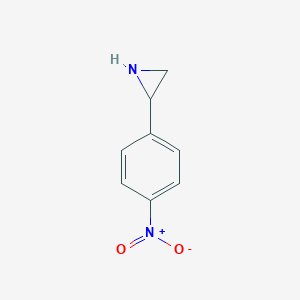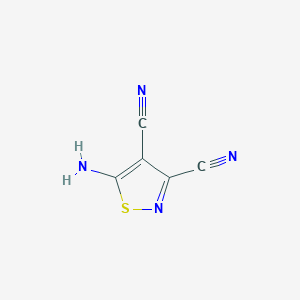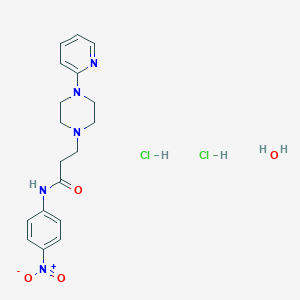
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics, suggesting the potential for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate as a dual-action antidepressant and antipsychotic.
生化和生理效应
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a variety of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, increased neurogenesis, and decreased levels of stress hormones. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent.
实验室实验的优点和局限性
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several advantages for lab experiments, including its high affinity for serotonin and dopamine transporters, its dual-action mechanism of action, and its low potential for abuse and addiction. However, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has several limitations, including its limited availability and high cost, as well as the need for further research to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate, including further studies on its potential as a dual-action antidepressant and antipsychotic, as well as its potential as an anxiolytic agent. Additionally, further studies on the biochemical and physiological effects of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate are needed to fully understand its therapeutic potential. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate.
Conclusion
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate and to develop more efficient and cost-effective synthesis methods.
合成方法
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate can be synthesized through various methods, including the reaction of 1-(2-pyridyl)piperazine with 4-nitrobenzoyl chloride in the presence of triethylamine, or the reaction of 1-(2-pyridyl)piperazine with 4-nitrophenyl isocyanate in the presence of N,N-dimethylformamide. The resulting compound can be purified through recrystallization or column chromatography.
科学研究应用
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been shown to have a high affinity for the serotonin transporter and the dopamine D2 receptor, suggesting its potential as a dual-action antidepressant. Additionally, N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has been studied for its potential as an anxiolytic and antipsychotic agent, with promising results in animal models.
属性
CAS 编号 |
104373-65-1 |
|---|---|
产品名称 |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate |
分子式 |
C18H25Cl2N5O4 |
分子量 |
446.3 g/mol |
IUPAC 名称 |
N-(4-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH.H2O/c24-18(20-15-4-6-16(7-5-15)23(25)26)8-10-21-11-13-22(14-12-21)17-3-1-2-9-19-17;;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H;1H2 |
InChI 键 |
GUQUARQUAPVYJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3.O.Cl.Cl |
其他 CAS 编号 |
104373-65-1 |
同义词 |
N-(4-Nitrophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochlor ide hydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

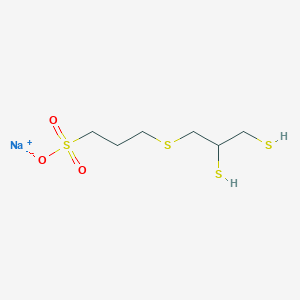
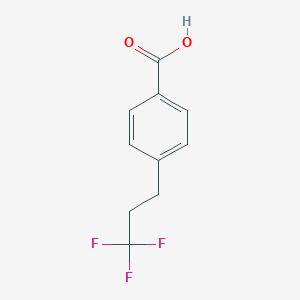
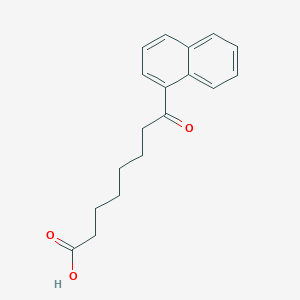
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
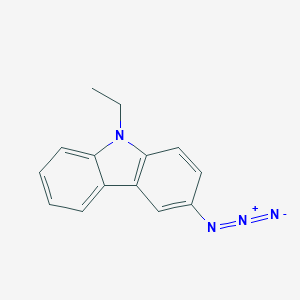

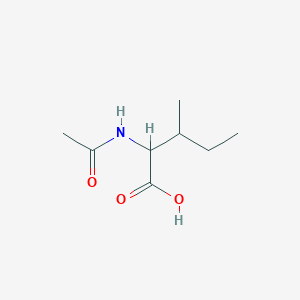
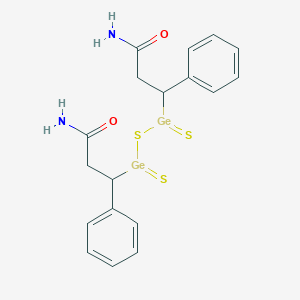
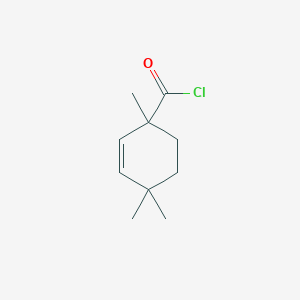
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
